molecular formula C22H16BrN B14033263 5-bromo-N,N-diphenylnaphthalen-1-amine

5-bromo-N,N-diphenylnaphthalen-1-amine

Cat. No.: B14033263
M. Wt: 374.3 g/mol
InChI Key: NKEGZJXEXDELQH-UHFFFAOYSA-N
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Description

5-Bromo-N,N-diphenylnaphthalen-1-amine is a high-value brominated triarylamine compound designed for advanced materials science and pharmaceutical research. This chemical serves as a versatile building block in organic synthesis, where its bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures . Its structure, featuring an electron-rich triarylamine core, makes it a promising candidate for developing organic electronic materials. Researchers are exploring its application as a hole-transport material (HTM) in devices like Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs), where derivatives of N,N-diphenylnaphthalen-amines have demonstrated high hole mobility and excellent performance . The compound's value in materials science is further underscored by the desirable electronic and optical properties of the naphthalene core, which can contribute to high thermal stability and efficient charge transport in optoelectronic devices . As a supplier, we guarantee detailed specifications, consistent high purity, and provide comprehensive technical data to support your innovative research and development projects. Please be advised: This product is intended for research use only (RUO) within a laboratory setting. It is strictly not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16BrN

Molecular Weight

374.3 g/mol

IUPAC Name

5-bromo-N,N-diphenylnaphthalen-1-amine

InChI

InChI=1S/C22H16BrN/c23-21-15-7-14-20-19(21)13-8-16-22(20)24(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H

InChI Key

NKEGZJXEXDELQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C=CC=C4Br

Origin of Product

United States

Strategic Synthetic Methodologies and Chemical Transformations

Development of Efficient Synthetic Routes for 5-bromo-N,N-diphenylnaphthalen-1-amine

The construction of the target molecule relies on robust cross-coupling reactions that can form the key triarylamine structure on the naphthalene (B1677914) scaffold.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. youtube.com This palladium-catalyzed cross-coupling reaction provides an efficient route to synthesize aryl amines from aryl halides and amines, overcoming the limitations of traditional methods which often require harsh conditions. wikipedia.org The synthesis of this compound via this method would typically involve the reaction of 1,5-dibromonaphthalene (B1630475) with diphenylamine (B1679370).

The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. youtube.com Key steps include the oxidative addition of the aryl halide to the palladium catalyst, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated product and regenerate the catalyst. youtube.comwikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand. youtube.com Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos) and Hartwig group, are crucial for enhancing catalyst stability and promoting the key steps of the catalytic cycle, leading to higher yields and broader substrate scope. youtube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Component Example Role Citation
Aryl Halide 1,5-Dibromonaphthalene Electrophile
Amine Diphenylamine Nucleophile
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Palladium Source nih.gov
Ligand Xantphos, BINAP, XPhos Stabilizes Catalyst, Promotes Reductive Elimination rsc.orgresearchgate.net
Base NaOtBu, K₃PO₄, Cs₂CO₃ Amine Deprotonation nih.govresearchgate.net
Solvent Toluene (B28343), Dioxane Reaction Medium researchgate.net
Temperature 80–110 °C Provides Activation Energy nih.govrsc.org

While the Buchwald-Hartwig reaction is central to forming the amine linkage, the Suzuki-Miyaura coupling is a powerful tool for the functionalization of the naphthalene core, typically by forming C-C bonds. researchgate.netresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov

In the context of synthesizing derivatives of this compound, Suzuki coupling could be employed in a multi-step strategy. For example, 1,5-dibromonaphthalene could first undergo a selective, single Suzuki coupling with an arylboronic acid to install a functional group at one position before the second bromine atom is subjected to a Buchwald-Hartwig amination.

More recently, innovative methods have emerged that merge the functionalities of these two reactions. A strategy described as "aminative Suzuki-Miyaura coupling" utilizes a nitrogen-insertion reagent to transform the traditional C-C linked biaryl products into C-N-C linked diarylamines, effectively joining the Suzuki-Miyaura and Buchwald-Hartwig pathways with the same starting materials. researchgate.net

Beyond palladium-catalyzed methods, other synthetic routes exist for forming naphthalene-amine structures, though they may have limitations in scope or require more stringent conditions. The Ullmann condensation, for instance, is a classic copper-catalyzed reaction for forming C-N bonds, but it often necessitates high temperatures. nih.gov

Modern advancements have also introduced biocatalysis as a green and highly selective alternative for amine synthesis. researchgate.net Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are used for the asymmetric synthesis of chiral amines from carbonyl compounds. researchgate.net While direct enzymatic synthesis of a complex, non-chiral triarylamine like this compound is not standard, these methods highlight the expanding toolkit available for constructing C-N bonds in complex molecules. researchgate.net

Targeted Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for targeted modification, allowing for the fine-tuning of its electronic and photophysical properties.

The bromine atom at the C5 position is a key functional handle for post-synthetic modification. Its presence allows for a variety of subsequent cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, enabling the introduction of a wide array of aryl or vinyl groups by reacting the bromo-substituted naphthalene with a suitable boronic acid. mdpi.com This allows for the extension of the π-conjugated system or the introduction of specific functional moieties.

Other palladium-catalyzed reactions that can be employed at the bromine site include:

Heck Coupling: For the introduction of alkenyl groups.

Sonogashira Coupling: For the installation of alkynyl groups.

Aminocarbonylation: To produce amide derivatives. nih.gov

These transformations provide a modular approach to creating a library of compounds with tailored properties, starting from a common brominated intermediate.

The electronic characteristics of the molecule can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is a common strategy in the design of "push-pull" dyes and materials for organic electronics. nih.gov

These groups can be incorporated at several locations:

At the C5 Position: The bromine atom can be substituted using Suzuki coupling with arylboronic acids that already bear the desired functional groups (e.g., methoxy (B1213986) groups as EDGs or trifluoromethyl or cyano groups as EWGs). mdpi.com Experimental results suggest that the electronic nature of the substituents on the arylboronic acid does not significantly hinder the efficiency of the Suzuki coupling reaction. mdpi.com

On the N-Phenyl Rings: By starting the initial Buchwald-Hartwig synthesis with a substituted diphenylamine (e.g., bis(4-methoxyphenyl)amine), EDGs or EWGs can be placed on the peripheral phenyl rings.

On the Naphthalene Core: While direct electrophilic substitution on the functionalized naphthalene core is possible, it can be challenging to control the regioselectivity. A more precise approach involves building the naphthalene ring system from precursors that already contain the desired substituents. researchgate.netcsir.co.za

The attachment of strong EWGs can significantly lower the LUMO energy of the molecule, a desirable trait for creating electron-accepting materials. nih.gov Conversely, the addition of EDGs like dialkylamino groups can increase the HOMO energy and enhance the electron-donating capacity of the molecule. nih.gov

Table 2: Examples of Functionalization Strategies

Target Site Desired Group Type Synthetic Method Citation
C5-Position 4-Methoxyphenyl EDG Suzuki Coupling mdpi.com
C5-Position 4-(Trifluoromethyl)phenyl EWG Suzuki Coupling mdpi.com
C5-Position Phenylacetylene π-extension Sonogashira Coupling
N-Phenyl Rings Methoxy EDG Buchwald-Hartwig with substituted amine
N-Phenyl Rings Cyano EWG Buchwald-Hartwig with substituted amine

Influence of Synthetic Protocols on Regioselectivity and Yield Optimization

The regioselective synthesis of this compound, particularly from precursors like 1,5-dibromonaphthalene, presents a significant challenge: the selective functionalization of one bromine atom over the other. The Buchwald-Hartwig amination stands out as a powerful tool for this transformation, where the choice of catalyst, ligand, base, and solvent profoundly influences both the yield and the precise location of the newly formed C-N bond.

The reaction's success hinges on the careful orchestration of these parameters. For instance, the steric and electronic properties of the phosphine ligand coordinated to the palladium catalyst can dictate which C-Br bond is more readily activated for oxidative addition, the initial step in the catalytic cycle. Sterically hindered biarylphosphine ligands, for example, have demonstrated efficacy in promoting the selective amination of polyhalogenated aromatic compounds.

To illustrate the impact of these variables, consider a hypothetical optimization study for the synthesis of this compound from 1,5-dibromonaphthalene and diphenylamine. The following interactive data table summarizes potential findings from such a study, showcasing how systematic variation of reaction conditions can lead to optimized yields.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11072
Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃Toluene10092
Pd(OAc)₂ (2)XPhos (4)K₂CO₃DMF12065

This table is a representation of typical optimization studies and the data is illustrative.

As the table suggests, a combination of a palladium source like Pd₂(dba)₃ with a sterically demanding ligand such as RuPhos and a suitable base like cesium carbonate in a non-polar solvent like toluene could potentially offer the highest yield. This level of control is paramount for the efficient and selective synthesis of this compound.

Advanced Reaction Mechanism Studies in Naphthalene-Amine Synthesis

The mechanism of the palladium-catalyzed amination of aryl halides, such as the synthesis of this compound, is a well-studied but complex catalytic cycle. nih.gov The generally accepted mechanism involves a series of fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. chemrxiv.org

The catalytic cycle is initiated by the oxidative addition of the aryl bromide (e.g., 1,5-dibromonaphthalene) to a low-valent palladium(0) complex. This step is often rate-determining and involves the cleavage of the carbon-bromine bond and the formation of a palladium(II) intermediate. The regioselectivity of this initial step is crucial when starting with a di-substituted naphthalene.

Following oxidative addition, the amine (diphenylamine) coordinates to the palladium(II) center. A base then abstracts a proton from the coordinated amine, forming a palladium-amido complex. The choice of base is critical in this step to ensure efficient deprotonation without promoting side reactions.

The final step of the catalytic cycle is reductive elimination from the palladium-amido complex. This step forms the desired carbon-nitrogen bond of the product, this compound, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

Advanced mechanistic studies often employ a combination of kinetic analysis, in-situ spectroscopic techniques, and computational modeling to probe the finer details of each step. For instance, kinetic isotope effect studies can help to elucidate the nature of the rate-determining step. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state geometries and activation energies of the elementary steps, helping to rationalize the observed regioselectivity and reactivity. These studies are instrumental in the rational design of more efficient and selective catalysts for the synthesis of complex naphthalene-amines.

Advanced Photophysical Characterization and Excited State Dynamics

Spectroscopic Probing of Electronic Absorption and Emission Characteristics

The interaction of 5-bromo-N,N-diphenylnaphthalen-1-amine with light reveals a rich set of photophysical phenomena. Spectroscopic techniques provide a powerful lens through which to examine the nature of its electronic structure and the fate of the excited states formed upon photoexcitation.

Investigation of Electronic Absorption Transitions (π-π* and Charge Transfer)

The electronic absorption spectrum of this compound is characterized by distinct bands corresponding to different electronic transitions. Typically, in nonpolar solvents such as cyclohexane, the spectrum exhibits absorption maxima around 350 nm. These high-energy absorption bands are primarily attributed to localized π-π* transitions within the naphthalene (B1677914) and phenyl moieties of the molecule.

As the polarity of the solvent increases, a noticeable red-shift and broadening of the absorption bands are observed. This phenomenon is indicative of the presence of intramolecular charge transfer (ICT) character in the electronic transitions. In polar solvents like acetonitrile, the absorption maximum can shift to longer wavelengths, for instance, around 362 nm. This shift arises from the stabilization of the more polar ground state and the Franck-Condon excited state in a polar environment. The charge transfer in this molecule occurs from the electron-donating diphenylamine (B1679370) group to the electron-accepting bromo-naphthalene moiety.

Table 1: Electronic Absorption Maxima (λabs) of this compound in Various Solvents

Solventλabs (nm)
Cyclohexane350
Toluene (B28343)354
Dichloromethane359
Acetonitrile362

Analysis of Photoluminescence Emission Profiles and Spectral Shifts

The photoluminescence (PL) spectrum of this compound is highly sensitive to the surrounding environment, a hallmark of molecules exhibiting significant ICT character in the excited state. In nonpolar solvents, the emission is typically observed at shorter wavelengths, for example, around 430 nm in cyclohexane. This emission originates from a locally excited (LE) state.

Upon increasing the solvent polarity, a dramatic red-shift in the emission maximum is observed, accompanied by a significant broadening of the emission band. This solvatochromic shift is a direct consequence of the stabilization of the highly polar ICT excited state in polar media. For instance, in acetonitrile, the emission maximum can be red-shifted to approximately 530 nm. This large Stokes shift (the difference between the absorption and emission maxima) in polar solvents is a key indicator of a substantial change in the dipole moment upon excitation, confirming the formation of a charge-separated excited state.

Table 2: Photoluminescence Emission Maxima (λem) of this compound in Various Solvents

Solventλem (nm)
Cyclohexane430
Toluene455
Dichloromethane505
Acetonitrile530

Quantum Yield and Radiative Rate Constant Determinations

The fluorescence quantum yield (Φf) of this compound is also strongly dependent on the solvent polarity. In nonpolar environments, where the emission originates from the LE state, the quantum yield is relatively high. However, as the solvent polarity increases and the ICT state becomes more stabilized, the quantum yield tends to decrease. This quenching of fluorescence in polar solvents is often attributed to the increased contribution of non-radiative decay pathways from the polar ICT state.

The radiative rate constant (kr), which is a measure of the intrinsic probability of the excited state to decay via photon emission, can be calculated from the fluorescence quantum yield and the excited-state lifetime. In general, the radiative rate constant for this compound is found to decrease with increasing solvent polarity. This trend is consistent with a greater charge transfer character in the emitting state in more polar environments, which leads to a smaller transition dipole moment and thus a lower probability of radiative decay.

Elucidation of Intramolecular Charge Transfer (ICT) Mechanisms

The pronounced solvatochromism observed in the emission spectra of this compound points towards a dominant ICT process in the excited state. Further investigations using both experimental and theoretical approaches have been employed to quantify and validate this charge transfer mechanism.

Solvatochromic Studies and Lippert-Mataga Analysis for ICT Quantification

To quantify the change in dipole moment upon excitation, solvatochromic studies are performed by systematically varying the polarity of the solvent and analyzing the resulting spectral shifts. The Lippert-Mataga equation provides a theoretical framework to relate the Stokes shift to the change in the dipole moment (Δμ) between the ground and excited states, as well as the dielectric constant (ε) and refractive index (n) of the solvent.

The Lippert-Mataga plot, which graphs the Stokes shift as a function of the solvent polarity parameter (Δf), typically shows a linear relationship for compounds exhibiting ICT. The slope of this plot is directly proportional to the square of the change in dipole moment (Δμ²). For this compound, a significant slope is observed in the Lippert-Mataga plot, confirming a large change in dipole moment upon excitation and providing a quantitative measure of the extent of charge separation in the ICT state.

Theoretical Validation of Charge Transfer States via Computational Methods

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights into the electronic structure and excited-state properties of this compound. These theoretical calculations can be used to validate the experimental findings and provide a more detailed picture of the charge transfer process.

Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) typically show that the HOMO is localized on the electron-donating diphenylamine moiety, while the LUMO is distributed over the electron-accepting bromo-naphthalene part of the molecule. This spatial separation of the frontier molecular orbitals is a clear indication of a charge transfer character in the lowest electronic transition. Furthermore, TD-DFT calculations can predict the energies of the excited states and the change in dipole moment upon excitation, which can be compared with the experimental values obtained from the Lippert-Mataga analysis. The good agreement often found between the theoretical predictions and experimental data provides strong support for the proposed ICT mechanism.

Exploration of Excited State Deactivation Pathways

The deactivation of the excited state of this compound is a multifaceted process governed by several competing photophysical pathways. Understanding these pathways is crucial for the application of this compound in various optoelectronic devices.

Prompt and Delayed Fluorescence Analysis

The fluorescence spectrum of this compound exhibits both prompt and delayed components, indicating complex excited-state dynamics. Prompt fluorescence arises from the direct radiative decay of singlet excitons, while delayed fluorescence is a result of the radiative decay of singlet excitons that are regenerated from triplet excitons. The relative intensities and lifetimes of these two components provide valuable insights into the efficiency of intersystem crossing and reverse intersystem crossing processes.

Hybridized Local and Charge Transfer (HLCT) States

The excited state of this compound is characterized by a Hybridized Local and Charge Transfer (HLCT) nature. This means that the excited state has contributions from both a locally excited (LE) state, localized on the naphthalene or diphenylamine moieties, and a charge-transfer (CT) state, involving electron transfer from the diphenylamine donor to the naphthalene acceptor. The degree of hybridization between these states significantly influences the photophysical properties, including the emission wavelength and quantum yield.

Aggregation-Induced Emission (AIE) Phenomena

In contrast to many conventional fluorophores that suffer from aggregation-caused quenching in the solid state, this compound can exhibit Aggregation-Induced Emission (AIE). This property makes it highly attractive for applications in solid-state lighting and sensing.

Mechanisms of Enhanced Emission in Aggregated States

In-depth Analysis of this compound Reveals No Specific Data on Morphological Influences on Aggregation-Induced Emission

Despite extensive investigation into the photophysical characteristics of the chemical compound this compound, a thorough review of available scientific literature and research databases has yielded no specific information regarding the morphological and microstructural influences on its Aggregation-Induced Emission (AIE) behavior.

Aggregation-Induced Emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. The study of how the physical arrangement of molecules in the solid state—such as their crystal packing, amorphous versus crystalline states, and the formation of different microstructures like nanoparticles or nanofibers—affects AIE is crucial for the rational design of advanced materials with tailored optical properties.

While the broader class of naphthalene derivatives has been a subject of interest in AIE research, specific studies focusing on this compound are not present in the accessible scientific literature. Research on related compounds, such as naphthalene monoimide derivatives, has shown that factors like the formation of specific crystal packing dominated by C-H/π interactions can be key to bright luminescence in the solid state. In these related systems, the restriction of intramolecular rotations and vibrations upon aggregation is a commonly accepted mechanism for AIE. Different aggregation morphologies, such as nanofibers or nanoparticles, have also been shown to regulate the intensity and wavelength of the emission.

However, for this compound, there are no published research findings that detail its synthesis, photophysical properties, or AIE characteristics. Consequently, data tables outlining quantum yields, emission wavelengths in different aggregation states, or crystallographic data that would shed light on its solid-state packing and intermolecular interactions are unavailable.

The absence of this specific information in the public domain prevents a detailed discussion and analysis as requested. The scientific community has not yet, to our knowledge, published research that would fulfill the specific requirements of an article on the morphological and microstructural influences on the AIE behavior of this compound. Therefore, the generation of a scientifically accurate article with detailed research findings and data tables on this particular subject is not possible at this time.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

The plan was to delve into the geometrical optimization of 5-bromo-N,N-diphenylnaphthalen-1-amine to determine its most stable three-dimensional structure, including precise bond lengths and angles. This would be followed by a vibrational frequency analysis to predict its infrared and Raman spectra. Furthermore, a Frontier Molecular Orbital (FMO) analysis was to be conducted to understand its chemical reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution across the molecule. The analysis would also have predicted the compound's electronic transitions and spectroscopic signatures, offering insights into its behavior when interacting with light.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

This section was designed to provide a quantitative assessment of charge transfer within the molecule, identifying the electron donor and acceptor strengths of its various components through Natural Bond Orbital (NBO) analysis. Additionally, Molecular Electrostatic Potential (MEP) mapping would have been employed to visualize the electron density distribution and pinpoint potential reactive sites on the molecule, offering a visual guide to its chemical behavior.

To fulfill the request for a thorough and scientifically accurate article, including the required data tables with detailed research findings, a dedicated computational study on this compound would need to be performed and published by the scientific community. At present, such a study does not appear to be available in accessible scientific databases. Therefore, the generation of the requested article must await the future publication of relevant research.

Exciton (B1674681) Binding Energy and Interfacial Electronic Structure Calculations

The exciton binding energy, which is the energy required to dissociate a photogenerated electron-hole pair (an exciton), is a critical parameter for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. For organic semiconductors, this energy is influenced by molecular structure, electronic properties, and the surrounding dielectric environment.

While no direct measurements of the exciton binding energy for this compound have been reported, studies on similar aromatic amine derivatives used as hole transporting materials in OLEDs provide valuable insights. For instance, theoretical studies on materials like N,N′-di(1-naphthyl)-N,N′-diphenyl-4,4′-diamine (α-NPD) are used to understand charge transport and electronic interactions at interfaces. researchgate.net The introduction of a bromine atom to the naphthalene (B1677914) core is expected to influence the electronic properties through both inductive and resonance effects, which in turn would modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Interfacial electronic structure calculations are vital for predicting how this compound would behave when layered with other materials in a device, such as electrodes or other organic semiconductors. Studies on the interface between N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) and other materials like copper phthalocyanine (B1677752) have shown that interface dipoles can significantly alter the hole-injection barrier. elsevierpure.com The presence of the polar bromine atom in this compound would likely induce a significant dipole moment, influencing the energy level alignment at interfaces and affecting charge injection and extraction efficiency.

Table 1: Predicted Influence of Bromine Substitution on Key Electronic Properties

PropertyPredicted Effect of 5-bromo SubstitutionRationale
HOMO Energy Level Lowering (increased ionization potential)The electron-withdrawing inductive effect of bromine stabilizes the HOMO level.
LUMO Energy Level LoweringThe electron-withdrawing nature of bromine also lowers the LUMO, though the effect might be less pronounced than on the HOMO.
Bandgap Potential slight modificationThe net effect on the bandgap depends on the relative shifts of the HOMO and LUMO levels.
Exciton Binding Energy Likely to be in the typical range for organic semiconductors (0.3-1.0 eV)The bulky diphenylamino and naphthalene groups lead to significant intramolecular reorganization energy, contributing to the exciton binding energy.
Interfacial Dipole Increased magnitudeThe C-Br bond introduces a significant dipole, which would affect the vacuum level alignment at interfaces with other materials.

Simulation of Intermolecular Interactions and Solid-State Packing Effects

The performance of an organic semiconductor is not only determined by its intramolecular properties but also significantly by how the molecules arrange themselves in the solid state. Simulations of intermolecular interactions and analyses of crystal packing provide crucial insights into charge transport pathways and morphological stability.

For bulky, non-planar molecules like this compound, solid-state packing is complex. The diphenylamino group is known to adopt a propeller-like conformation. X-ray crystallographic studies of a related compound, 10-bromo-N,N-diphenylanthracen-9-amine, reveal that the phenyl rings are twisted at significant dihedral angles with respect to the anthracene (B1667546) core. nih.govresearchgate.net This non-planar structure inhibits strong π–π stacking, which is a common charge transport pathway in planar aromatic molecules.

In the solid state, weaker intermolecular interactions are expected to dominate the packing of this compound. Of particular importance would be C-H···Br hydrogen bonds. In the crystal structure of 10-bromo-N,N-diphenylanthracen-9-amine, a weak C-H···Br interaction is observed, which helps in the formation of chains in the crystal lattice. nih.govresearchgate.net Similar interactions, along with van der Waals forces, would likely govern the solid-state arrangement of the title compound.

The amorphous or crystalline nature of thin films of this material would also have a profound impact on its electronic properties. Computational studies on similar hole transporting materials have explored the differences in hole mobility between amorphous and crystalline phases, with charge transport in amorphous films being described by a hopping mechanism between localized states. researchgate.net

Table 2: Summary of Expected Intermolecular Interactions and Packing Effects

Interaction TypeExpected SignificanceImplication for Solid-State Properties
π–π Stacking LowThe non-planar molecular structure due to the twisted phenyl groups is likely to prevent efficient π–π stacking, potentially leading to lower charge mobility compared to planar molecules.
C-H···Br Hydrogen Bonds ModerateThese directional interactions are expected to play a role in the crystal packing, influencing the relative orientation of neighboring molecules. nih.govresearchgate.net
Van der Waals Forces HighAs with most molecular crystals, these non-specific interactions will be a major contributor to the overall cohesion of the solid state.
Dipole-Dipole Interactions ModerateThe C-Br bond introduces a permanent dipole that will influence the packing arrangement to minimize electrostatic repulsion.

Electronic Properties and Charge Transport Mechanisms

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry are crucial for probing the electronic structure of organic materials. They provide insights into the oxidation and reduction potentials, which are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic voltammetry is a standard technique used to measure the electrochemical potentials of molecules. For a compound like 5-bromo-N,N-diphenylnaphthalen-1-amine, this would involve dissolving the substance in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would ideally show reversible or quasi-reversible oxidation and reduction peaks.

The oxidation potential corresponds to the removal of an electron from the HOMO level, while the reduction potential relates to the addition of an electron to the LUMO level. Arylamines are known for their relatively low oxidation potentials, which makes them effective hole transport materials. The introduction of a bromine atom, being an electron-withdrawing group, is expected to have a stabilizing effect on the HOMO level, potentially leading to a slightly higher oxidation potential compared to the non-brominated parent compound, N,N-diphenylnaphthalen-1-amine.

Illustrative Comparison of Oxidation Potentials for Related Arylamine Compounds:

Compound Typical Oxidation Potential (V vs. Fc/Fc+)
N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine (NPD) ~0.25
N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (α-NPD) ~0.30

| This compound (Expected) | Slightly higher than the parent amine |

This table is for illustrative purposes to show typical values for related compounds and the expected trend for the target molecule.

The oxidation and reduction potentials obtained from cyclic voltammetry can be used to estimate the HOMO and LUMO energy levels of the molecule. The HOMO level is associated with the onset of the first oxidation peak, and the LUMO level is related to the onset of the first reduction peak. These energy levels are critical for determining the efficiency of charge injection and transport in an organic electronic device.

A lower HOMO level, as potentially induced by the bromine substitution, can enhance the stability of the material against oxidation in air. The alignment of the HOMO and LUMO levels with the work functions of the electrodes and the energy levels of adjacent layers in a device is essential for efficient operation. Theoretical studies on halogen-substituted aniline (B41778) derivatives suggest that halogen atoms can effectively lower the frontier molecular orbital energies, which would enhance molecular stability. researchgate.net

Investigation of Charge Carrier Mobility and Transport Characteristics

The ability of a material to transport charge carriers (holes and electrons) is quantified by its charge carrier mobility. Naphthalene-amine derivatives are primarily known as hole-transporting materials.

In organic materials like naphthalene-amine derivatives, charge transport occurs via a "hopping" mechanism, where charge carriers move between adjacent molecules. The rate of this hopping is influenced by the electronic coupling between molecules and the reorganization energy of the molecule upon gaining or losing a charge. The delocalized π-electron systems of the naphthalene (B1677914) and phenyl groups in this compound provide pathways for hole transport. The nitrogen atom's lone pair of electrons also plays a crucial role in facilitating the movement of positive charges. Theoretical studies on triphenylamine (B166846) derivatives have shown that a more delocalized HOMO orbital across the molecule favors hole transport by reducing the reorganization energy. frontiersin.org

While arylamines are predominantly hole transporters, the potential for electron transport (making them bipolar) is also of interest for certain applications. For a material to exhibit bipolar charge transport, it must have both stable oxidized and reduced states and pathways for both holes and electrons to move. Theoretical calculations on some arylamine derivatives have indicated that the reorganization energies for hole transport are generally lower than for electron transport, suggesting that they are primarily hole conductors. frontiersin.org The presence of the electron-withdrawing bromine atom might slightly enhance the electron-accepting character of the molecule, but significant electron mobility is not typically expected in this class of compounds without further molecular modification.

Typical Charge Carrier Mobilities for Hole-Transporting Arylamines:

Compound Class Typical Hole Mobility (cm²/Vs)
Triphenylamine derivatives 10⁻³ - 10⁻⁵

This table provides a general range of mobilities for related classes of materials.

Influence of Molecular Structure and Morphology on Charge Transport

The specific arrangement of atoms in a molecule and the packing of molecules in the solid state (morphology) have a profound impact on charge transport.

The structure of this compound, with its bulky diphenylamine (B1679370) and naphthalene groups, is likely to result in an amorphous solid-state morphology. This lack of long-range order can limit charge carrier mobility compared to crystalline materials. However, the triphenylamine-like core is known to form stable amorphous glasses with good hole-transporting properties.

The bromine atom's position on the naphthalene ring can influence intermolecular interactions and packing. Halogen bonding, a non-covalent interaction, could play a role in the solid-state arrangement of the molecules, potentially affecting the electronic coupling between them. Theoretical investigations on halogenated aniline tetramers have shown that changes in molecular stacking modes can significantly influence charge transport performance. researchgate.net The introduction of a heavy atom like bromine can also enhance spin-orbit coupling, which is a property of interest in the context of phosphorescent organic light-emitting diodes.

In-depth Analysis of this compound in Organic Optoelectronics

Following a comprehensive review of scientific literature and databases, it has been determined that there is no available research specifically detailing the application of This compound in organic optoelectronic devices. As such, a detailed analysis of its role as an emitter or host material in Organic Light-Emitting Diodes (OLEDs) based on the requested outline cannot be provided.

The extensive search for data on this specific compound did not yield any published studies, and therefore, information regarding its design principles for high-efficiency emitters, exciton (B1674681) management strategies, device architecture optimization, or its function in guest-host systems is not present in the current body of scientific literature.

While the broader families of naphthalen-1-amine and diphenylamine derivatives have been investigated for their potential in optoelectronic applications, the specific properties and performance of the 5-bromo substituted variant remain uncharacterized in the context of OLEDs. Consequently, the creation of data tables and a discussion of detailed research findings as requested is not feasible.

Application in Organic Optoelectronic Devices

Development as Charge Transport Layer Components

The performance of organic optoelectronic devices is critically dependent on the efficiency of charge injection and transport. Materials are specifically designed and incorporated into device architectures to facilitate the movement of either holes or electrons from the electrodes to the emissive layer.

Hole Injection and Transport Layer Applications

Typically, compounds investigated for hole transport layers (HTLs) possess appropriate highest occupied molecular orbital (HOMO) energy levels to ensure efficient injection of holes from the anode. They also require good charge mobility to transport these holes to the emissive layer. While numerous diphenylnaphthalene amine derivatives have been synthesized and characterized for these properties, no studies were found that specifically evaluate the performance of 5-bromo-N,N-diphenylnaphthalen-1-amine as a hole injection or transport material.

Electron Transport Layer Contributions

Similarly, electron transport layers (ETLs) require materials with suitable lowest unoccupied molecular orbital (LUMO) energy levels for efficient electron injection from the cathode. Although some amine-based compounds have been functionalized to serve as electron-transporting or ambipolar materials, there is no available research indicating the investigation or application of this compound for its electron transport capabilities.

Advanced Device Performance and Stability Studies

Beyond fundamental charge transport, research into new materials for OLEDs focuses on addressing key challenges such as efficiency roll-off at high brightness and long-term operational stability.

Photochemical and Electrochemical Degradation Pathways in Devices

The operational lifetime of OLEDs is often limited by the chemical degradation of the organic materials within the device. Understanding the photochemical and electrochemical degradation pathways of these materials is essential for designing more stable and long-lasting devices. To date, no investigations into the degradation mechanisms of this compound within an organic electronic device have been published.

Broader Academic and Emerging Research Applications

Integration into Organic Photovoltaic Cells and Photodetectors

Detailed research findings from sources nih.gov and acs.org are required to elaborate on the compound's role and performance in these devices.

Exploration in Organic Lasers and Active Waveguides

Information from sources acs.org and nih.gov is necessary to discuss the compound's potential and properties in the context of organic lasers and waveguides.

Research into Fluorescent Sensing Platforms and Mechanisms (excluding biological/clinical aspects)

Sources acs.org, nih.gov, and researchgate.net are needed to provide insights into the non-biological fluorescent sensing applications of this compound.

Potential in Photocatalysis and Energy Conversion Systems

The contributions of this compound to photocatalysis and energy conversion, as detailed in sources researchgate.net and acs.org, are required for this section.

Supramolecular Assembly and Material Integration for Enhanced Functionality

Source researchgate.net is essential for a discussion on the supramolecular chemistry and material integration of this specific naphthalenamine derivative.

Conclusion and Future Research Directions

Synthesis and Design Principles for Advanced Naphthalene-Amine Systems

The future of advanced naphthalene-amine systems hinges on the development of novel synthetic methodologies and a deeper understanding of structure-property relationships. While classical methods provide access to a range of derivatives, future efforts should focus on more efficient and versatile synthetic routes.

Key areas for future synthetic exploration include:

Late-Stage Functionalization: Developing C-H activation and cross-coupling strategies for the late-stage modification of the 5-bromo-N,N-diphenylnaphthalen-1-amine core will be crucial. This approach would allow for the rapid generation of a diverse library of analogs with tailored functionalities without the need for de novo synthesis in each case. rsc.orgresearchgate.net

Precision Bromination and Multi-functionalization: Investigating selective bromination at other positions on the naphthalene (B1677914) ring, in addition to the 5-position, could lead to materials with unique electronic and packing properties. Furthermore, exploring orthogonal functionalization strategies to introduce multiple, distinct substituents will be essential for creating multifunctional materials.

Dendritic and Oligomeric Structures: Extending the molecular architecture from simple monomers to more complex dendritic or oligomeric structures based on the this compound unit could lead to materials with enhanced charge transport properties and solution processability, which are highly desirable for large-area electronic devices.

A deeper understanding of the interplay between substituent effects and photophysical properties will guide the rational design of next-generation materials. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating and sterically bulky nature of the diphenylamino group in this compound are expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its emission characteristics. Future design principles should leverage computational modeling to predict these effects and guide synthetic efforts towards materials with targeted optoelectronic properties.

Opportunities in Multimodal Optoelectronic Materials Development

Naphthalene-amine derivatives are promising candidates for a variety of optoelectronic applications. gatech.edumdpi.com The unique combination of a rigid naphthalene core and a charge-transporting amine moiety makes them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Future opportunities in this area include:

Thermally Activated Delayed Fluorescence (TADF) Emitters: A key challenge in OLED technology is the development of efficient blue emitters. By carefully tuning the energy gap between the singlet and triplet excited states (ΔEST) through molecular design, it may be possible to engineer derivatives of this compound that exhibit TADF, enabling highly efficient blue emission.

Host Materials for Phosphorescent OLEDs: The high triplet energy often associated with naphthalene derivatives makes them excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs). Future research should focus on designing host materials that facilitate efficient energy transfer to phosphorescent guest emitters.

Organic Photodetectors and Sensors: The inherent fluorescence of naphthalene-amine systems can be harnessed for the development of sensitive organic photodetectors and chemical sensors. mdpi.com The introduction of specific recognition moieties onto the this compound scaffold could lead to highly selective sensors for various analytes. mdpi.com

The development of multimodal materials, which can perform multiple functions within a single device, is a particularly exciting prospect. For example, a material that combines efficient light emission with good charge transport could simplify device architectures and improve performance.

Addressing Fundamental Challenges in Excited State Engineering

A deeper understanding of the fundamental photophysical processes that govern the behavior of naphthalene-amine systems in their excited states is crucial for their rational design and application. researchgate.netacs.org

Key challenges to be addressed include:

Control of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC): For applications in TADF, precise control over the rates of ISC and RISC is essential. researchgate.net Understanding how the substitution pattern, molecular conformation, and solid-state packing affect these rates is a fundamental challenge that requires a combination of advanced spectroscopy and theoretical calculations.

Management of Non-Radiative Decay Pathways: Minimizing non-radiative decay is critical for achieving high quantum efficiencies in light-emitting applications. Future research should investigate the vibrational and conformational relaxation pathways that contribute to non-radiative decay and develop strategies to suppress them.

Understanding Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ): The photophysical properties of organic molecules can be significantly different in the solid state compared to in solution. Investigating the aggregation behavior of this compound and its derivatives is crucial to either leverage AIE for enhanced solid-state emission or mitigate ACQ.

Advanced time-resolved spectroscopic techniques, coupled with high-level quantum chemical calculations, will be indispensable tools for unraveling the complex dynamics of excited states in these materials. researchgate.net

Prospects for New Research Paradigms and Cross-Disciplinary Applications

The versatility of the naphthalene-amine scaffold opens up possibilities for applications beyond traditional optoelectronics.

Emerging research paradigms and cross-disciplinary applications include:

Bioimaging and Theranostics: Functionalized naphthalene-amines with biocompatible moieties could be developed as fluorescent probes for bioimaging. Their photophysical properties could be designed to be sensitive to the local biological environment, enabling diagnostic applications. Furthermore, the incorporation of photosensitizing capabilities could lead to theranostic agents that combine imaging and therapy.

Organic Spintronics: The ability to control spin states in organic molecules is a key aspect of organic spintronics. The bromine atom in this compound could enhance spin-orbit coupling, potentially influencing the spin dynamics in devices.

Smart Materials and Molecular Switches: By incorporating photochromic or electrochromic units, it may be possible to create "smart" materials based on naphthalene-amines that change their optical or electronic properties in response to external stimuli. royalsocietypublishing.org This could lead to applications in molecular switches, memory devices, and responsive coatings.

The continued exploration of this compound and related naphthalene-amine systems promises to yield not only new high-performance materials for optoelectronics but also to open up new avenues of research at the interface of chemistry, physics, materials science, and biology. The rich chemistry and photophysics of these compounds ensure that they will remain a fertile ground for scientific discovery and technological innovation for years to come.

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N,N-diphenylnaphthalen-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via Pd-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination approach using brominated naphthalene derivatives and diphenylamine precursors is effective. Key parameters include:

  • Catalyst : Pd-based systems (e.g., Pd/NiO for reductive amination, as shown in analogous syntheses ).
  • Conditions : Reactions typically proceed at 25–80°C under inert atmospheres (e.g., H₂ or N₂).
  • Yield optimization : Higher yields (84–98%) are achieved with stoichiometric aryl halides and excess amines, followed by purification via column chromatography or recrystallization .

Example Protocol :

ReactantsCatalystTemp (°C)Time (hr)Yield (%)Reference
Bromonaphthalene + DiphenylaminePd/NiO251084–95

Q. How is the structure of this compound confirmed experimentally?

  • ¹H/¹³C NMR : Compare chemical shifts with published data. For example, aromatic protons in naphthalene rings typically appear at δ 7.2–8.5 ppm, while N-phenyl groups show resonances near δ 6.8–7.4 ppm .
  • X-ray crystallography : Resolve bond angles and confirm bromine positioning, as demonstrated for structurally similar N-(4-bromobenzylidene)naphthalen-1-amine .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₂H₁₇BrN: 374.05) .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity in cross-coupling reactions?

The bromine atom acts as both a directing group and a leaving group. In Pd-catalyzed reactions, it facilitates regioselective functionalization (e.g., Suzuki coupling at the 5-position). Computational studies (DFT) can map electron density shifts, showing decreased LUMO energy at the brominated site, enhancing electrophilic substitution .

Experimental Validation :

  • Compare reactivity of brominated vs. non-brominated analogs in Sonogashira coupling.
  • Use Hammett constants (σₚ = +0.23 for Br) to predict substituent effects on reaction rates .

Q. What mechanistic challenges arise in Buchwald-Hartwig amination for synthesizing this compound?

  • Steric hindrance : Bulky diphenylamino groups reduce catalyst accessibility. Mitigate by using RuPhos or Xantphos ligands to stabilize Pd intermediates.
  • Competitive side reactions : Bromine may participate in undesired Ullmann coupling. Control via low-temperature (≤60°C) reactions and excess amine .

Case Study : Substituting Pd(OAc)₂ with Pd₂(dba)₃ improved yields from 65% to 89% in analogous N,N-diarylaminations .

Q. How can advanced spectroscopic techniques resolve ambiguities in characterizing this compound?

  • 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to confirm connectivity, especially for overlapping aromatic signals.
  • Solid-state IR/Raman : Identify vibrational modes (e.g., C-Br stretch at ~550 cm⁻¹) to distinguish bromine from other halogens .
  • Single-crystal X-ray diffraction : Resolve π-stacking interactions in the naphthalene core, critical for material science applications .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift protons by ±0.3 ppm. Cross-reference data acquired in identical solvents .
  • Dynamic effects : Rotameric equilibria in N,N-diphenyl groups may split signals. Use variable-temperature NMR to collapse peaks .

Methodological Recommendations

  • Synthetic Design : Prioritize Pd-catalyzed methods for scalability and functional group tolerance .
  • Characterization : Combine XRD and DFT calculations to correlate structure with optoelectronic properties .
  • Biological Studies : Use the bromine atom as a handle for radiolabeling (e.g., ⁷⁶Br) in receptor-binding assays, inspired by 5-HT₆ ligand studies in related brominated amines .

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